molecular formula C18H21N5O2S B2813495 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one CAS No. 896298-54-7

6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Cat. No.: B2813495
CAS No.: 896298-54-7
M. Wt: 371.46
InChI Key: ZOFYABBGLQFDCH-UHFFFAOYSA-N
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Description

6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a high-purity chemical compound offered for research applications. This specialized molecule features a [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one core structure, a scaffold known to be of significant interest in medicinal chemistry and materials science. Researchers are exploring its potential as a key intermediate in the synthesis of novel heterocyclic compounds. Preliminary investigations suggest it may possess specific biological activities, making it a candidate for inclusion in targeted screening libraries. Its exact mechanism of action and full range of applications are currently under investigation in various research settings. This product is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-tert-butyl-3-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-10-6-7-12(8-11(10)2)13(24)9-26-17-21-20-16-19-15(25)14(18(3,4)5)22-23(16)17/h6-8H,9H2,1-5H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFYABBGLQFDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolotriazine Core: The triazolotriazine core is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is incorporated through a Friedel-Crafts acylation reaction using dimethylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazolotriazine core, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazolotriazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one represents a significant area of interest in chemical research due to its potential applications across various fields, including pharmaceuticals, materials science, and agrochemicals. This article explores its applications based on available literature and case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains and fungi. The potential application of This compound could be explored in developing new antimicrobial agents.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds that target specific cancer cell lines have demonstrated the ability to induce apoptosis. The compound may exhibit similar properties due to its structural characteristics. Investigating its effects on various cancer cell lines could provide insights into its efficacy as an anticancer agent.

Herbicidal Activity

The structural attributes of This compound suggest potential applications in herbicides. Compounds with triazole rings are known for their ability to inhibit plant growth through various mechanisms. Testing this compound against common weeds could reveal its effectiveness as a selective herbicide.

Insecticidal Properties

There is growing interest in developing insecticides from heterocyclic compounds due to their diverse biological activities. Similar compounds have shown promise in targeting specific pests while minimizing environmental impact. The insecticidal potential of this compound warrants further investigation.

Photostability and UV Absorption

Compounds with triazole and triazinone structures are often investigated for their photostability and UV absorption properties. These characteristics make them suitable for applications in coatings and plastics that require protection from UV degradation. Research into the photostability of This compound could lead to advancements in material formulations.

Study 1: Antimicrobial Efficacy

A study conducted on similar triazole compounds demonstrated a significant reduction in bacterial viability when treated with specific derivatives. The results indicated that structural modifications could enhance antimicrobial activity.

Study 2: Herbicide Development

Research focused on triazole-based herbicides showed promising results in controlling weed populations without harming crop yields. This study highlights the importance of structural optimization for increased efficacy.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.

    Pathways Involved: It modulates signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole and triazine family, which are known for their diverse pharmacological properties. The compound's unique structure includes a tert-butyl group and a dimethylphenyl moiety, which may contribute to its biological efficacy.

The molecular formula of this compound is C18H21N5O2SC_{18}H_{21}N_5O_2S with a molecular weight of approximately 371.5 g/mol. The presence of multiple functional groups allows for various chemical interactions that can be exploited in biological systems.

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. Although detailed mechanisms are still under investigation, it is hypothesized that the compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.

Anti-inflammatory Activity

Research has indicated that compounds within the triazole and triazine classes exhibit significant anti-inflammatory properties. A study highlighted the potential of similar compounds as selective COX-II inhibitors. For instance, derivatives with structural similarities showed IC50 values ranging from 0.011 μM to 17.5 μM against COX-II proteins . The potential anti-inflammatory activity of this compound could be evaluated in future studies using similar methodologies.

Anticancer Potential

Emerging studies suggest that compounds with similar structural frameworks may possess anticancer properties. For example, research has identified novel compounds with significant anticancer activity through high-throughput screening methods . The exploration of this compound in cancer models could provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole and triazine derivatives:

Study Focus Key Findings
Chahal et al. (2023)COX-II InhibitorsIdentified potent COX-II inhibitors with IC50 values significantly lower than traditional NSAIDs .
Alegaon et al. (2020)Pyrazole DerivativesReported moderate inhibitory activity against COX-II with IC50 values ranging from 1.33 to 17.5 μM .
ResearchGate Study (2020)Anticancer ScreeningHighlighted the identification of novel anticancer compounds through systematic screening .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The compound is synthesized via multi-step reactions, often involving condensation of thiocarbohydrazide with substituted keto acids, followed by cyclization. For example, refluxing 3,3-dimethyl-2-oxobutanoic acid with thiocarbohydrazide in ethanol yields the triazinone core, which is further functionalized via alkylation or substitution. Reaction optimization includes using potassium carbonate as a base and KI as a catalyst under reflux conditions for 24 hours . Purification typically involves ethanol recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • 1^1H-NMR and 13^13C-NMR : To confirm substituent positions and aromaticity (e.g., tert-butyl protons at δ 1.3–1.5 ppm) .
  • ESI-MS : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify functional groups like C=O (1670–1700 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) .

Q. How do substituents like the tert-butyl group affect solubility and reactivity?

The tert-butyl group enhances steric bulk, reducing crystallinity and improving solubility in non-polar solvents. The sulfanyl linkage increases electrophilicity, facilitating nucleophilic substitution reactions. Comparative studies on analogs show that electron-withdrawing substituents on the phenyl ring lower redox potentials, impacting oxidative stability .

Q. What safety protocols are essential for handling this compound?

Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation. Respiratory protection is advised if airborne particulates are generated. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfanyl group incorporation?

Contradictory yields in sulfanylation may arise from competing side reactions. Systematic optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of thiol intermediates.
  • Catalyst Screening : Transition metals (e.g., CuI) enhance coupling efficiency .
  • pH Control : Maintaining mildly alkaline conditions (pH 8–9) prevents thiol oxidation .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

Unexpected peaks may indicate tautomerism or impurities. Advanced methods include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify tautomeric forms.
  • X-ray Crystallography : Definitive confirmation of regiochemistry in the triazolo-triazine core .
  • HPLC-PDA-MS : To detect and quantify impurities (e.g., unreacted starting materials) .

Q. How can binding affinity to enzymes like cytochrome P450 be quantified?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure real-time interactions. For example:

  • SPR Setup : Immobilize the enzyme on a sensor chip and monitor compound binding at varying concentrations (KD calculations require Langmuir isotherm fitting).
  • Competitive Assays : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate results .

Q. What experimental designs assess environmental persistence and degradation pathways?

Follow the INCHEMBIOL framework :

  • Abiotic Studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) and varying pH.
  • Biotic Studies : Microbial degradation using soil slurry cultures (monitor via LC-MS/MS).
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume .

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